3-Bromo-N-cyclobutyl-5-(trifluoromethoxy)benzamide
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Overview
Description
3-Bromo-N-cyclobutyl-5-(trifluoromethoxy)benzamide: is an organic compound with the molecular formula C12H11BrF3NO2. It is characterized by the presence of a bromine atom, a cyclobutyl group, and a trifluoromethoxy group attached to a benzamide core. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-N-cyclobutyl-5-(trifluoromethoxy)benzamide typically involves the following steps:
Cyclobutylation: The cyclobutyl group is introduced via a Friedel-Crafts alkylation reaction, where cyclobutyl chloride reacts with the brominated benzene derivative in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Trifluoromethoxylation: The trifluoromethoxy group is introduced using a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3).
Amidation: The final step involves the formation of the benzamide by reacting the trifluoromethoxylated intermediate with an amine, typically cyclobutylamine, under suitable conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, including the use of continuous flow reactors and automated systems for precise control of temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutyl group, leading to the formation of cyclobutanone derivatives.
Reduction: Reduction reactions can target the bromine atom, resulting in the formation of the corresponding dehalogenated benzamide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium thiolate (KSCN) are employed under basic conditions.
Major Products Formed:
Oxidation: Cyclobutanone derivatives.
Reduction: Dehalogenated benzamide.
Substitution: Functionalized benzamides with various substituents replacing the bromine atom.
Scientific Research Applications
Chemistry:
Catalysis: The compound is used as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound is studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Protein Binding: Research explores its ability to bind to proteins, affecting their function and activity.
Medicine:
Drug Development: The compound is investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry:
Material Science: It is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 3-Bromo-N-cyclobutyl-5-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group enhances its binding affinity and selectivity, while the cyclobutyl group contributes to its stability and bioavailability. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
3-Bromo-N-cyclobutyl-5-(trifluoromethyl)benzamide: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
3-Bromo-N-cyclobutyl-4-(trifluoromethoxy)benzamide: Similar structure but with the trifluoromethoxy group at a different position on the benzene ring.
Uniqueness:
Trifluoromethoxy Group: The presence of the trifluoromethoxy group imparts unique electronic and steric properties, enhancing the compound’s reactivity and selectivity.
Cyclobutyl Group: The cyclobutyl group provides additional stability and influences the compound’s interaction with molecular targets.
Properties
IUPAC Name |
3-bromo-N-cyclobutyl-5-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrF3NO2/c13-8-4-7(11(18)17-9-2-1-3-9)5-10(6-8)19-12(14,15)16/h4-6,9H,1-3H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBPTFXGRCXTLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)C2=CC(=CC(=C2)Br)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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